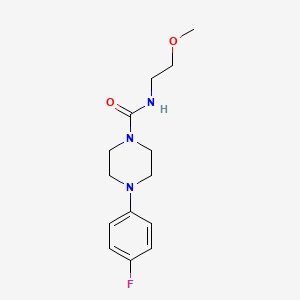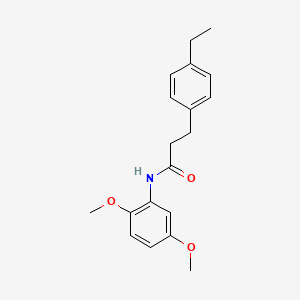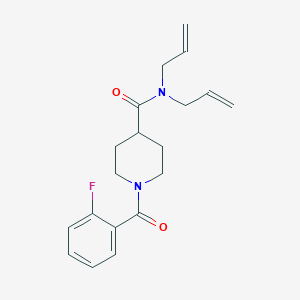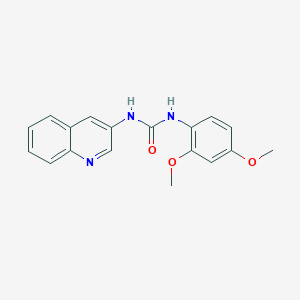![molecular formula C19H21ClN2O2 B4441775 2-{[(4-chlorophenyl)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B4441775.png)
2-{[(4-chlorophenyl)acetyl]amino}-N,N-diethylbenzamide
Descripción general
Descripción
2-{[(4-chlorophenyl)acetyl]amino}-N,N-diethylbenzamide, commonly known as CDDO, is a synthetic triterpenoid compound that has been extensively studied in the field of scientific research. CDDO has been found to have numerous potential applications in various fields of medicine, including cancer research, neurology, and immunology.
Aplicaciones Científicas De Investigación
CDDO has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, CDDO has been found to have potent anti-tumor activity in a variety of cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. CDDO has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. In neurology, CDDO has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, CDDO has been found to have anti-inflammatory effects and may have potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Mecanismo De Acción
The mechanism of action of CDDO is complex and not fully understood. CDDO has been found to activate the Nrf2 pathway, which is a cellular defense mechanism that protects cells from oxidative stress and inflammation. Activation of the Nrf2 pathway leads to increased expression of antioxidant and detoxifying enzymes, which help to protect cells from damage. CDDO has also been found to inhibit the NF-κB pathway, which is a key regulator of inflammation. Inhibition of the NF-κB pathway leads to decreased expression of pro-inflammatory cytokines and chemokines, which helps to reduce inflammation.
Biochemical and Physiological Effects:
CDDO has been found to have a variety of biochemical and physiological effects. In cancer cells, CDDO has been found to induce apoptosis, which is a form of programmed cell death. CDDO has also been found to inhibit cell proliferation and induce cell cycle arrest. In neurology, CDDO has been found to protect neurons from oxidative stress and inflammation. CDDO has also been found to improve cognitive function in animal models of Alzheimer's disease. In immunology, CDDO has been found to reduce inflammation and suppress the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CDDO in lab experiments is its high purity, which allows for accurate dosing and reproducibility. CDDO is also stable and can be stored for long periods of time without degradation. However, CDDO is relatively expensive compared to other compounds, which may limit its use in some experiments. Additionally, the mechanism of action of CDDO is complex and not fully understood, which may make it difficult to interpret some experimental results.
Direcciones Futuras
There are numerous potential future directions for research on CDDO. In cancer research, CDDO may be further studied for its potential as a chemopreventive agent, which is a substance that can prevent the development of cancer. CDDO may also be studied in combination with other chemotherapy drugs to enhance their effectiveness. In neurology, CDDO may be further studied for its potential in the treatment of neurodegenerative diseases. CDDO may also be studied in combination with other neuroprotective agents to enhance their effectiveness. In immunology, CDDO may be further studied for its potential in the treatment of autoimmune diseases. CDDO may also be studied in combination with other anti-inflammatory agents to enhance their effectiveness.
Propiedades
IUPAC Name |
2-[[2-(4-chlorophenyl)acetyl]amino]-N,N-diethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-3-22(4-2)19(24)16-7-5-6-8-17(16)21-18(23)13-14-9-11-15(20)12-10-14/h5-12H,3-4,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVNIUQSHVFRKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dimethyl-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B4441698.png)

![1-[(dimethylamino)sulfonyl]-N-(2-isopropyl-6-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4441738.png)
![N-(2,6-difluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441749.png)
![4-amino-2-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B4441752.png)


![3-amino-N-mesitylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441773.png)


![ethyl 4-[3-(4-methylphenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4441800.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-[(4-methoxyphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4441814.png)
![3-amino-N-(2-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441821.png)
